Ala-Ser

Beschreibung

Overview of Ala-Ser as a Dipeptide in Contemporary Scientific Inquiry

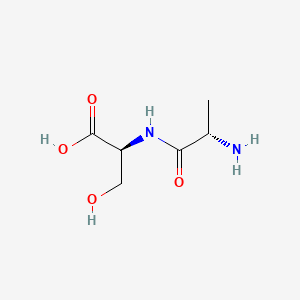

This compound, represented by the sequence AS or H-Ala-Ser-OH, is a dipeptide metabolite nih.govnih.gov. Its chemical formula is C₆H₁₂N₂O₄, and it has a molecular weight of 176.17 g/mol nih.gov. The structure involves a peptide bond between the carboxyl group of alanine (B10760859) and the amino group of serine ontosight.ai. This dipeptide exhibits typical properties of amino acids and peptides, including solubility in water and the capacity to form salts ontosight.ai.

In contemporary scientific inquiry, this compound is utilized in various research areas. It serves as a building block in the synthesis of more complex peptides and proteins ontosight.aichemimpex.com. Researchers also explore its potential applications in pharmaceuticals, nutrition, and medical technology ontosight.ai. Modified forms of this compound, such as those with protecting groups or structural alterations, are particularly valuable in solid-phase peptide synthesis (SPPS) to improve synthesis efficiency and peptide properties mendelchemicals.comsigmaaldrich.com.

Key properties of L-Alanyl-L-Serine include its molecular weight and computed properties such as XLogP3-AA, hydrogen bond donor/acceptor counts, and topological polar surface area nih.gov. These properties are crucial for understanding its behavior in different chemical environments and its potential interactions with other molecules.

Here is a table summarizing some computed properties of L-Alanyl-L-Serine:

| Property Name | Property Value |

| Molecular Weight | 176.17 g/mol |

| XLogP3-AA | -4.3 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 176.07970687 Da |

| Monoisotopic Mass | 176.07970687 Da |

| Topological Polar Surface Area | 113 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 182 |

| Isotope Atom Count | 0 |

Data compiled from PubChem nih.gov. Note that some properties are computed and may vary depending on the calculation method.

Significance of this compound in Complex Peptide Architectures and Biological Systems

In biological systems, this compound can function as a metabolite nih.gov. The individual amino acids, alanine and serine, are involved in crucial biological processes, including protein synthesis and metabolism ontosight.aiontosight.ai. Serine, for instance, is vital for the biosynthesis of purines and pyrimidines, as well as the metabolism of glycine (B1666218) and tryptophan ontosight.ai. Alanine participates in the glucose-alanine cycle, important for muscle and liver metabolism ontosight.ai. While this compound itself may not have widespread direct biological functions as a free dipeptide, its constituent amino acids are fundamental to life processes ontosight.ai.

Furthermore, the this compound sequence appears within larger proteins, where its context can be functionally significant. Research has indicated that the amino acid at the second position (+2) after the initiation methionine can significantly influence recombinant protein expression levels, with alanine and serine at this position often leading to higher expression in E. coli nih.gov. This highlights the specific impact of these residues, potentially as part of an this compound sequence or individually, on translation efficiency and protein yield nih.gov.

The D-enantiomer, D-Alanyl-D-Serine (D-Ala-D-Ser), holds particular significance in bacterial cell walls as a component of the peptidoglycan layer ontosight.ai. Its incorporation is essential for the structural integrity and function of the bacterial cell wall, making it a target for antibiotic development ontosight.ai. This illustrates how the stereochemistry of the this compound dipeptide can dictate its role and importance in different biological contexts.

Historical Context of this compound Research and Emerging Paradigms

The study of dipeptides like this compound is rooted in the broader history of amino acid and protein chemistry. The individual amino acids, alanine and serine, were identified and studied long before the intricacies of peptide bonds and protein structures were fully understood. Alanine was synthesized in 1850, while serine was first discovered in silk protein in 1865 acs.org. Early research focused on the isolation, identification, and basic properties of these fundamental building blocks of proteins.

The development of methods for peptide synthesis, particularly solid-phase peptide synthesis (SPPS) pioneered by Merrifield, revolutionized the ability to create peptides of defined sequences, including dipeptides like this compound acs.org. This advancement significantly propelled research into the specific roles and properties of short peptides.

Emerging paradigms in this compound research often involve its use in advanced materials science and drug delivery systems, leveraging its biocompatibility and defined structure. Research continues into the conformational analysis of this compound and its derivatives using computational methods to understand how its structure influences its interactions and behavior researchgate.net. The study of D-amino acids, including D-Ala-D-Ser, in bacterial cell walls represents an ongoing area of research with implications for combating antibiotic resistance ontosight.ai.

Furthermore, the investigation into how the this compound sequence influences protein expression and stability in recombinant systems points towards its continued relevance in biotechnology and protein engineering nih.gov. The identification of enzymes like Ser-tRNA(Ala) hydrolase, which corrects misincorporation of serine in place of alanine during protein synthesis, underscores the biological importance of distinguishing between these two amino acids and highlights a historical biological challenge that has been addressed through evolutionary mechanisms ontosight.ainih.gov.

The historical context of this compound research, moving from the characterization of its constituent amino acids to its synthesis and application in complex systems, sets the stage for emerging paradigms that explore its potential in novel therapeutic, material, and biotechnological applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWKGIFRRBGCJO-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-41-1 | |

| Record name | Alanylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Spectroscopic and Chromatographic Characterization of Ala Ser

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and conformational preferences of molecules in solution. auremn.org.br For a dipeptide like Ala-Ser, NMR is crucial for understanding its three-dimensional structure and how it behaves in different chemical environments.

One-Dimensional (1D) NMR Analysis of this compound and Peptides

One-dimensional ¹H NMR spectroscopy is a fundamental technique for the initial characterization of peptides like this compound. acs.org It provides information on the chemical environment of each proton in the molecule. The chemical shift of a proton is influenced by the electron density around it, which in turn is affected by the local molecular structure. For peptides, the α-protons of amino acids typically resonate between 4 and 5 ppm. youtube.com The amide protons are usually found further downfield, between 8 and 9 ppm, while methyl protons, such as those in the alanine (B10760859) residue, appear upfield between 1 and 2 ppm. youtube.com

In an aqueous solution, the ¹H NMR spectrum of L-alanine shows a characteristic signal for its α-proton at approximately 3.77 ppm and the methyl protons at around 1.47 ppm. bmrb.iohmdb.ca When incorporated into the this compound dipeptide, these chemical shifts will be altered due to the formation of the peptide bond and the influence of the adjacent serine residue. For instance, in dipeptides, the random coil chemical shift for an alanine residue's α-proton is approximately 4.32 ppm, and the methyl protons are around 1.39 ppm. uzh.ch

The following table summarizes typical ¹H NMR chemical shifts for the constituent amino acids, which can be used as a reference for interpreting the spectrum of the this compound dipeptide.

| Proton Type | Alanine (Free) | Alanine (in Dipeptide) | Serine (in Dipeptide) |

| α-H | ~3.77 ppm | ~4.32 ppm | ~4.5 ppm |

| β-H | ~1.47 ppm | ~1.39 ppm | ~3.9 ppm |

| Amide NH | - | ~8.3 ppm | ~8.3 ppm |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY/ROESY) for Dipeptide Structural Assignment

While 1D NMR provides basic information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton resonances and for determining the three-dimensional structure of peptides. nih.gov

Correlated Spectroscopy (COSY) : This experiment reveals through-bond scalar couplings between protons, typically over two to three bonds. uzh.ch In this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-protons of the alanine residue, and similarly for the serine residue. This allows for the assignment of protons within the same amino acid residue.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) : These techniques detect through-space dipolar couplings between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. youtube.comuzh.ch NOESY is particularly valuable for determining the peptide's conformation. nih.gov For example, a NOE between the α-proton of alanine and the amide proton of serine would provide evidence for a specific backbone conformation. For small molecules like dipeptides that tumble rapidly in solution, ROESY is often preferred as it mitigates the issue of zero or weak NOE signals.

The combination of COSY and NOESY/ROESY data allows for a complete sequential assignment of the peptide's proton resonances and provides crucial distance restraints for calculating its three-dimensional structure. nih.gov

Investigation of this compound Conformation in Various Solvent Environments

The conformation of a peptide can be significantly influenced by its solvent environment. usda.gov NMR spectroscopy is an ideal tool to study these solvent-induced conformational changes. auremn.org.br Deuterated solvents are commonly used in NMR experiments to avoid strong solvent signals that would otherwise obscure the analyte's signals. ucla.edu

By recording NMR spectra of this compound in a range of solvents with different polarities, such as deuterium (B1214612) oxide (D₂O), dimethyl sulfoxide (B87167) (DMSO-d₆), and methanol (B129727) (CD₃OD), changes in chemical shifts and coupling constants can be observed. usda.gov These changes reflect alterations in the peptide's average conformation. For example, a change in the ³J(Hα, Hβ) coupling constant can indicate a change in the side-chain rotamer populations. Furthermore, temperature dependence studies of the amide proton chemical shifts can reveal the presence of intramolecular hydrogen bonds, which are more stable in less polar solvents. nih.gov Solvent exchange experiments, where the solvent composition is gradually changed (e.g., from DMSO to water), can provide insights into the transition between different conformational states. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is a cornerstone for the identification and quantification of peptides. When coupled with separation techniques like liquid chromatography, its capabilities are significantly enhanced.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Chiral Analysis of Ala and Ser

The chirality of the constituent amino acids is a critical aspect of a peptide's identity and biological function. LC-MS/MS is a powerful method for the chiral analysis of amino acids. nih.gov This technique involves separating the enantiomers (D and L forms) of alanine and serine using a chiral stationary phase in the liquid chromatography column, followed by their detection and quantification by tandem mass spectrometry. nih.govchromatographytoday.com

To achieve chiral separation, the amino acids are often derivatized with a chiral reagent before LC-MS/MS analysis. mdpi.com This creates diastereomers that can be separated on a standard reversed-phase column. Alternatively, a chiral column can be used to directly separate the underivatized enantiomers. nih.gov The mass spectrometer is then used to detect the separated enantiomers with high sensitivity and selectivity, allowing for the determination of the enantiomeric ratio (e.g., D-Ala to L-Ala) in a sample. nih.gov This is particularly important in fields like food science, pharmacology, and geochemistry, where the presence of D-amino acids can be an indicator of processing, disease, or age. chromatographytoday.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Interactions

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. libretexts.orgwikipedia.orgcreative-proteomics.com It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying non-covalent interactions. wikipedia.org

ESI-MS can be used to study the interactions of this compound with other molecules, such as metal ions or small organic molecules. By analyzing the mass spectrum of a solution containing this compound and a potential binding partner, the formation of non-covalent complexes can be detected by the appearance of new peaks corresponding to the mass of the complex. The intensity of these peaks can provide information about the stoichiometry and relative binding affinity of the interaction. This soft ionization method is crucial for preserving these delicate interactions during the transition from the solution phase to the gas phase for mass analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Determination

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, amino acids and dipeptides like this compound are inherently non-volatile due to their zwitterionic nature at physiological pH. sigmaaldrich.comhelixchrom.com To make them suitable for GC analysis, a crucial step of derivatization is required. This process involves chemically modifying the polar functional groups (amine, carboxyl, and hydroxyl groups) to increase the molecule's volatility and thermal stability. sigmaaldrich.com

The derivatization process for amino acids typically involves replacing the active hydrogens on these functional groups with nonpolar moieties. sigmaaldrich.com Common techniques include silylation, acylation, and esterification. For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that reacts with polar functional groups to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Other methods involve reactions with chloroformates or anhydrides, such as pentafluoropropionic anhydride (B1165640), to create volatile esters. researchgate.netnih.gov

Once derivatized, the this compound components can be separated by the gas chromatograph and subsequently detected and identified by the mass spectrometer. The mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and break apart into charged fragments. youtube.com This fragmentation occurs in predictable patterns that are dependent on the molecule's structure. wikipedia.orglibretexts.org The resulting mass spectrum, a plot of fragment mass-to-charge ratio (m/z) versus intensity, serves as a molecular "fingerprint." For the derivatized Ala and Ser components, characteristic fragments allow for their unambiguous identification. sigmaaldrich.comresearchgate.net For example, analysis of fluorinated derivatives on a chiral column like Chirasil-L-Val can achieve high sensitivity. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent Class | Example Reagent | Derivative Formed | Key Characteristics |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Derivatives are stable and less sensitive to moisture. sigmaaldrich.com |

| Acylation | Pentafluoropropionic anhydride (PFPA) | Pentafluoropropionyl esters | Provides good sensitivity for detection. researchgate.netnih.gov |

| Esterification | Methyl chloroformate / Methanol | N(O)-alkoxycarbonyl alkyl esters | Reaction does not require high temperatures, minimizing racemization. researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of peptides, offering high resolution and sensitivity for separation and quantification. sigmaaldrich.comabq.org.br For a dipeptide like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar aqueous-organic mixture. abq.org.brrsc.org

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. pnas.org More hydrophobic molecules are retained longer on the column. researchgate.net The retention time of a peptide in RP-HPLC can be predicted based on the sum of the hydrophobicity of its constituent amino acid residues. nih.govnih.gov By adjusting the composition of the mobile phase, typically by running a gradient of an organic solvent like acetonitrile (B52724) in water, peptides can be eluted and separated based on their differing polarities. pnas.org This allows for the effective separation of this compound from its constituent amino acids, synthesis precursors, or other impurities, enabling a precise assessment of its purity. Detection is commonly achieved using UV absorbance at low wavelengths (e.g., 200-220 nm), where the peptide bond absorbs light. sielc.com

Table 2: Example HPLC Conditions for Amino Acid/Peptide Separation

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., Bio-Rad ODS) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. pnas.orgnih.gov |

| Mobile Phase A | 0.1 M Sodium Perchlorate (B79767) (NaClO₄) in water, pH 2.1 or 7.4 | Aqueous buffer; perchlorate is a chaotropic agent that improves peak shape. pnas.orgnih.gov |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier used to elute analytes from the column. nih.gov |

| Gradient | Linear gradient from 0% to 60% Mobile Phase B | Allows for the separation of compounds with a wide range of polarities. pnas.org |

| Detection | UV at 200 nm | Detection of the peptide bond. sielc.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. nih.gov |

Chiral HPLC for Enantiomeric Separation of Ala and Ser

Since Alanine and Serine are chiral amino acids (with the exception of glycine), the stereochemistry of this compound is critical to its biological function. ankara.edu.trchromatographytoday.com Chiral HPLC is a specialized form of HPLC designed to separate enantiomers (mirror-image isomers). This is essential for confirming that the dipeptide is composed of the desired L- or D-amino acids and for determining its enantiomeric purity.

The separation is achieved using a chiral stationary phase (CSP). CSPs create a chiral environment where the two enantiomers of an analyte can form transient, diastereomeric complexes with differing stabilities, leading to different retention times. chromatographytoday.com Several types of CSPs are effective for separating underivatized amino acid enantiomers:

Macrocyclic Glycopeptide CSPs: Columns like Astec CHIROBIOTIC T, which uses teicoplanin as a chiral selector, are highly successful in resolving enantiomers of polar compounds like amino acids in both organic and aqueous mobile phases. On these columns, the D-enantiomer is typically more strongly retained than the L-enantiomer.

Crown Ether CSPs: These stationary phases, such as ChiroSil, are particularly well-suited for separating the D- and L-enantiomers of amino acids. ankara.edu.trchromatographyonline.com They often allow for the inversion of elution order depending on the conformation of the crown ether used. chromatographyonline.com

Direct analysis on a CSP is often preferred as it avoids the extra step of derivatization, which carries the risk of introducing impurities or causing racemization.

Three-Dimensional HPLC Systems for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma or cell lysates presents a significant challenge due to the presence of numerous interfering compounds. abq.org.brresearchgate.net Three-dimensional (3D) HPLC systems provide a powerful solution by offering significantly enhanced peak capacity and selectivity compared to one- or two-dimensional methods. mdpi.comacs.org

A 3D-HPLC system couples three different chromatographic separation modes orthogonally, meaning the separation mechanisms are as different as possible to maximize resolution. acs.org For the analysis of amino acid enantiomers like Ala and Ser in plasma, a typical 3D-HPLC system might consist of:

First Dimension: A reversed-phase column to separate compounds based on hydrophobicity.

Second Dimension: An anion-exchange column to separate molecules based on their negative charge.

Third Dimension: An enantioselective (chiral) column to resolve the D- and L-enantiomers. acs.org

In such a system, a specific fraction from the first column is transferred to the second for further separation, and a subsequent fraction from the second column is sent to the third. mdpi.comuu.nl This multi-step "heart-cutting" process effectively isolates the target analytes from the complex matrix, allowing for their precise and sensitive determination, which is crucial for biomarker studies or proteomics research. mdpi.comacs.org

Computational and Theoretical Investigations of Ala Ser

Molecular Dynamics (MD) Simulations of Ala-Ser Conformations and Interactions

Molecular Dynamics (MD) simulations are widely used to study the time-dependent behavior and conformational landscape of molecules. For dipeptides like this compound, MD simulations can provide insights into their flexibility, preferred conformations in different solvents, and interactions with other molecules.

While direct MD simulations focusing solely on the isolated this compound dipeptide were not extensively detailed in the search results, studies involving peptides containing the this compound sequence or using Ala and Ser residues in the context of larger systems highlight the application of MD in understanding their dynamics. For instance, MD simulations have been employed to study the conformational changes in the active zone of a Peptide Deformylase, using the tripeptide Met-Ala-Ser (MAS) as a ligand. These simulations provided information on local protein deformation and how the active zone is altered by the ligand, with results compared to experimental NMR and crystal structures. worldscientific.com

MD simulations have also been applied to investigate the conformations of cyclic hexapeptides, one of which included an Ala-D-Ala-Ser sequence. nih.gov These studies utilized MD alongside NMR spectroscopy and simulated annealing to characterize peptide conformations in different solutions, demonstrating the utility of MD as a predictive tool for the conformational analysis of small peptides. nih.gov

Furthermore, MD simulations have been used to explore the impact of amino acid substitutions, including to Ala and Ser, on the conformation and flexibility of protein reactive site loops, such as in a winged bean chymotrypsin (B1334515) inhibitor protein. nih.gov These simulations helped reveal the conformational variability and range of motions possible for the loop and were coupled with docking studies to assess interactions with the cognate enzyme. nih.gov The application of MD to flexible peptides, including those containing this compound, for analyzing experimental structural data and obtaining free energy information has also been explored. osti.gov

In the context of enzyme activity, MD simulations have been used to study the behavior of amino acid substrates like Ala and Ser within the active site of enzymes, examining their coordination to metal ions and the effect of mutations on enzyme specificity and substrate binding. rsc.org

These examples demonstrate that while dedicated studies solely on this compound MD simulations might be less common in the presented results, the methodologies are directly applicable, and simulations of larger peptides and proteins containing this compound provide valuable insights into the dipeptide's behavior within a dynamic molecular environment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed view of the electronic structure, energy, and reactivity of molecules. For a dipeptide like this compound, these calculations can determine stable conformers, investigate the energetics of peptide bond formation or cleavage, and analyze electronic properties.

Quantum chemical methods, specifically Density Functional Theory (DFT), have been utilized to quantitatively describe the propensity of amino acid pairs, including this compound, for peptide bond formation. hilarispublisher.com These studies calculate parameters such as activation energy (∆E#), charge differences between the carbonyl carbon and amino nitrogen atoms (∆q), and bond orders and lengths of the CO and NH bonds involved in peptide bond formation. hilarispublisher.com Such calculations can provide a theoretical basis for understanding the relative ease or difficulty with which different amino acid pairs form peptide bonds.

| Amino Acid Pair | ∆E# (kcal/mol) | ∆q (C-N) | PCO | PNH | RCO (Å) | RNH (Å) | Propensity Parameter |

| This compound | 20.3 | 0.29 | 0.77 | 0.59 | 1.60 | 1.25 | -44.6 |

Note: Data extracted from a study on the propensity of amino acid pairs for peptide bond formation using DFT calculations. hilarispublisher.com

High-level quantum chemical calculations, such as the CCSD(T) approach extrapolated to the complete basis-set (CBS) limit, have been performed on the conformations of tetrapeptides, including ACE-ALA-SER-ALA-NME. rsc.org These studies are crucial for evaluating the accuracy of less computationally demanding methods like MP2 in predicting the relative energies of different peptide conformers (e.g., those resembling β-sheets or α-helices). rsc.org The results indicate that using MP2 with insufficient basis sets can lead to inaccuracies in conformational energy predictions for peptides. rsc.org

Quantum chemical calculations have also been applied in broader contexts involving alanine (B10760859) and serine, such as examining their interstellar formation and the factors determining their chirality. raa-journal.org Furthermore, these calculations have been used in conjunction with mass spectrometry experiments to study the fragmentation of peptides containing Ala and Ser, helping to understand fragmentation pathways and the influence of specific residues like proline on cleavage patterns. nih.gov The use of quantum chemical calculations for computing the ground state energies of peptides, including tripeptides like Val-Ala-Ser, by fragmenting and reassembling amino acids has also been explored. arxiv.orgarxiv.org

These quantum chemical investigations provide fundamental insights into the electronic structure, stability of conformers, and reactivity of this compound and peptides containing this dipeptide, contributing to a deeper understanding of their chemical behavior.

Computational Modeling of this compound within Larger Peptide and Protein Contexts

As seen in the MD simulation section, this compound residues are frequently studied within the context of larger peptides and proteins. Examples include the use of Met-Ala-Ser as a ligand in enzyme simulations worldscientific.com, the study of cyclic hexapeptides containing this compound sequences to understand conformational preferences nih.govosti.gov, and in silico mutagenesis studies where residues are changed to Ala or Ser to investigate their impact on protein structure and dynamics nih.gov.

Computational modeling, including techniques beyond MD, is also applied to peptides containing this compound sequences. For instance, computational modeling studies have been conducted on ultra-short glucagon-like peptide-1 receptor agonists, which involve peptides containing Ala and Ser residues. researchgate.net These studies contribute to understanding structure-activity relationships and the factors influencing peptide potency and helical bias. researchgate.net

Furthermore, computational approaches are used in the development of methods for protein ground state energy computation by fragmenting proteins into amino acids and reassembling them computationally. arxiv.org This involves calculating the energies of small peptides like Val-Ala-Ser as part of validating the fragmentation and reassembly methodology. arxiv.orgarxiv.org

Computational modeling of protein folding using simplified models, such as lattice models, can also involve artificial peptide sequences containing repeats of amino acids like Ala and Ser to study general principles of protein folding and the formation of secondary structures. pitt.edu

These examples highlight how computational modeling approaches are essential for studying the role and behavior of this compound within the complex environment of larger peptides and proteins, providing insights into their structural properties, interactions, and functional implications.

Bioinformatics Approaches for Identifying this compound Motifs in Proteomes

Bioinformatics utilizes computational tools and databases to analyze biological data, including protein sequences and structures, to identify patterns, motifs, and functional elements. Applied to proteomes, bioinformatics can reveal the prevalence and context of specific amino acid sequences like the this compound dipeptide motif.

Bioinformatics analyses have identified the frequent occurrence of Ala or Ser at specific positions within protein sequences, often related to functional signals or structural features. For example, in studies of protein import into complex plastids, bioinformatics revealed signal peptides and cleavage motifs where the mature N-terminus generated by cleavage is often Ala or Ser. scienceopen.com A consensus cleavage site with Ala or Ser at position -3 relative to the cleavage site has been noted. scienceopen.com

In the characterization of Hydroxyproline-Rich Glycoproteins (HRGPs), bioinformatics approaches have identified that the protein backbone of these glycoproteins is often rich in proline/hydroxyproline, alanine, serine, and threonine (PAST). oup.com A biased amino acid composition approach (50% or greater PAST) is used in bioinformatics pipelines to detect such proteins in proteomes. oup.com

Bioinformatics studies on intrinsically disordered proteins (IDPs) have shown that these regions, which lack stable three-dimensional structures, frequently have a high proportion of certain amino acids, including serine and alanine, along with glycine (B1666218), proline, asparagine, and glutamine. nih.gov This suggests that the presence of Ala and Ser can contribute to the disordered nature of protein regions. Bioinformatics also helps identify conserved short linear motifs within proteins that are recognized by specific protein domains, such as Ser/Thr kinase domains, although these motifs are typically longer than a dipeptide. nih.gov

Furthermore, bioinformatics tools are used in the analysis of protein sequences to identify variations at specific positions, which can include differences between Ala and Ser residues, as seen in the characterization of EF-hand proteins where variations at certain positions included Ala/Ser differences. nih.gov Bioinformatics approaches are also relevant in analyzing sequence patterns related to membrane protein topology and helix-helix packing, where small residues like Gly, Ala, and Ser in motifs such as GX3G are important for tight helix packing. diva-portal.org

Biochemical and Biological Roles of Ala Ser and Ala Ser Containing Peptides

Enzymatic Degradation and Stability Studies of Ala-Ser in Biological Systems

Dipeptides like this compound are subject to enzymatic degradation within biological systems. Peptidases, a class of enzymes that hydrolyze peptide bonds, are responsible for breaking down dipeptides into their constituent amino acids. The stability of this compound in biological fluids can be influenced by the presence and activity of these enzymes. While specific detailed studies on the enzymatic degradation rates of this compound were not extensively covered in the provided search results, the general principles of dipeptide hydrolysis by peptidases in serum and other biological matrices are well-established. The use of dipeptides in various applications, including potentially in pharmaceuticals and cosmetics, underscores the relevance of understanding their stability and degradation pathways in biological environments. ontosight.aichemimpex.com

Role of this compound as a Building Block in Protein and Peptide Biogenesis

This compound, as a dipeptide, serves as a fundamental building block in the synthesis of larger peptides and proteins. ontosight.aichemimpex.com During protein biogenesis, amino acids are sequentially added to a growing polypeptide chain based on the genetic code. Dipeptides can be formed as intermediates or result from the proteolytic cleavage of larger polypeptides. The incorporation of alanine (B10760859) and serine residues into nascent polypeptide chains is a crucial step in the synthesis of functional proteins. ontosight.ai The peptide bond linking alanine and serine is formed through a dehydration reaction between the carboxyl group of alanine and the amino group of serine. This dipeptide unit can then be further elongated by the addition of other amino acids to form more complex peptide sequences and ultimately, proteins. ontosight.ai

Influence of Ala and Ser Residues on Protein Folding and Stability

Impact of Alanine and Serine Replacements on Protein Conformational Stability

Studies involving amino acid substitutions have provided significant insights into how individual residues, including alanine and serine, affect protein conformational stability. Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced by alanine, is widely used to probe the contribution of specific residues to protein stability and function. wikipedia.orgnovapublishers.comnih.govnih.govresearchgate.netfrontiersin.orgmuni.cz Replacing a residue with alanine removes the side chain beyond the beta-carbon, allowing researchers to assess the impact of the original side chain's bulk, charge, and hydrogen bonding potential on stability. mybiosource.com

Research has shown that substituting residues with alanine can either stabilize or destabilize a protein, depending on the location and nature of the original residue. For instance, replacing Serine 117 with alanine in phage T4 lysozyme (B549824) resulted in an increase in protein stability, suggesting that the original serine residue might have introduced some strain in the wild-type protein. nih.gov Conversely, substituting other residues with alanine can be destabilizing, particularly if the original residue was involved in crucial interactions like buried hydrophobic contacts. nih.govnih.gov

Serine substitutions also impact protein stability. For example, replacing an evolutionarily invariant Serine 29 with alanine in human carbonic anhydrase II led to a destabilization of the enzyme, attributed to the loss of hydrogen bonds involving Serine 29. nih.gov This highlights the importance of serine's hydroxyl group in forming stabilizing interactions within a protein structure.

The impact of amino acid substitutions on protein stability can be quantitatively assessed by measuring changes in the free energy of unfolding (ΔΔG). nih.govresearchgate.net Computational methods are also employed to predict the structural and energetic consequences of these mutations. novapublishers.comnih.gov

Ala-Scan and its Applications in Structure-Activity Relationship (SAR) Studies of Peptides

This technique helps in mapping functional epitopes, understanding binding interfaces, and identifying "hot spot" residues that contribute significantly to binding affinity. novapublishers.commybiosource.comgenscript.comproteogenix.science Alanine scanning peptide libraries are designed and synthesized for high-throughput screening to quickly assess the impact of individual substitutions on peptide activity. genscript.comproteogenix.science The simplicity of the alanine side chain minimizes structural perturbations, allowing researchers to focus on the energetic contribution of the removed side chain. wikipedia.orgproteogenix.science Applications of alanine scanning in peptide SAR studies include identifying key residues for peptide adsorption, receptor binding, and enzymatic activity. nih.govgenscript.com

This compound in Post-Translational Modifications (e.g., Phosphorylation of Serine)

Serine residues are prominent sites for various post-translational modifications (PTMs), with phosphorylation being one of the most common and well-studied. wikipedia.orgchomixbio.comabcam.comthermofisher.comsigmaaldrich.com Phosphorylation involves the addition of a phosphate (B84403) group to the hydroxyl group of serine, threonine, or tyrosine residues, catalyzed by protein kinases. wikipedia.orgabcam.comthermofisher.com This modification can significantly alter the protein's structure, activity, localization, and interactions, playing critical roles in cellular signaling, metabolism, and other biological processes. chomixbio.comabcam.comthermofisher.comsigmaaldrich.com

While this compound itself is a dipeptide, if this sequence exists within a larger protein or peptide, the serine residue is a potential site for phosphorylation. The context of the surrounding amino acids can influence whether a serine residue is recognized and phosphorylated by specific kinases. wikipedia.orgabcam.com The presence of an adjacent alanine residue in an this compound sequence within a polypeptide would be part of the local environment that dictates the accessibility and recognition of the serine for phosphorylation. Studies on PTMs often involve identifying and characterizing phosphorylation sites within proteins using techniques like mass spectrometry. chomixbio.comsigmaaldrich.com

Interactions of this compound with Enzymes and Receptors

Peptides, including dipeptides like this compound, can interact with various enzymes and receptors in biological systems. These interactions can range from being substrates for enzymatic reactions to binding to specific receptors to elicit a biological response. While specific detailed interactions of the this compound dipeptide with particular enzymes or receptors were not extensively highlighted in the provided search results, the general principles of peptide-enzyme and peptide-receptor interactions are relevant.

Dipeptides can be substrates for dipeptidases, which cleave the peptide bond. ontosight.ai In the context of larger peptides containing this compound sequences, these sequences can be part of binding sites for enzymes or receptors. For example, serine proteases are a class of enzymes where a serine residue is part of the catalytic triad, and their interactions with substrates and inhibitors are crucial for their function. cardiff.ac.uknih.gov Alanine scanning is a technique used to study the interaction of peptides with receptors by identifying key residues involved in binding affinity. nih.gov This suggests that alanine and serine residues within a peptide sequence can contribute to its interaction with target molecules. The specific biological role of this compound containing peptides would depend on their sequence, structure, and the biological context in which they are found.

Binding of N-Formyl-Met-Ala-Ser to Formyl Peptide Receptors

N-Formyl-Met-Ala-Ser (fMet-Ala-Ser or fMAS) is a formylated tripeptide that interacts with formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors involved in chemotaxis and immune responses. wikipedia.orgfrontiersin.org These receptors were initially identified for their ability to bind N-formyl peptides, which are commonly produced by bacteria and mitochondria. wikipedia.orgfrontiersin.org

fMet-Ala-Ser is described as a peptide that binds to formyl peptide receptors on neutrophils. medchemexpress.combiocompare.comlktlabs.com Neutrophils are a type of white blood cell that plays a crucial role in the innate immune system, particularly in responding to bacterial infections. wikipedia.orgfrontiersin.org The binding of formyl peptides like fMet-Ala-Ser to FPRs on neutrophils can trigger a cascade of events, including chemotaxis (directed movement) towards the source of the peptide, activation of phagocytic functions, and the release of inflammatory mediators. frontiersin.org

The human formyl peptide receptor family consists of three isoforms: FPR1, FPR2, and FPR3. wikipedia.orgfrontiersin.org While N-formylated peptides are generally potent agonists for FPR1, their affinity and efficacy can vary for FPR2 and FPR3. mdpi.com Studies on mouse formyl peptide receptors (mFprs) have shown differences in agonist preference among the isoforms, with mFpr1 being readily activated by certain N-formylated peptides, while mFpr2 shows lower affinity for formyl peptides. researchgate.net The N-formyl group is considered important for optimal interaction with FPR1 and FPR2. mdpi.com

Interactive Data Table: Properties of N-Formyl-Met-Ala-Ser

| Property | Value | Source |

| Molecular Weight | 335.38 g/mol | biocompare.comnih.gov |

| Purity (Example) | ≥95% or ≥97% or 98.20% or 98% | biocompare.comlktlabs.commedchemexpress.com |

| Category (Example) | Inhibitor | biocompare.com |

| CAS No. | 17351-32-5 | lktlabs.comnih.gov |

| Binding Target | Formyl peptide receptors on neutrophils | medchemexpress.combiocompare.comlktlabs.commedchemexpress.com |

Note: Purity and Category may vary depending on the supplier and specific product.

This compound Containing Peptides as Substrates or Inhibitors of Specific Enzymes

Peptides containing this compound sequences can function as substrates or inhibitors for various enzymes. The specific role depends on the surrounding amino acid sequence and the enzyme .

For instance, a peptide with the sequence Mca-Ala-Ser-Asp-Lys-Dpa has been used as a substrate for Angiotensin I Converting Enzyme (ACE). pnas.orgpnas.org Studies investigating the inhibition of ACE by phosphinic peptides utilized this substrate to assess enzyme activity and the effectiveness of inhibitors. pnas.orgpnas.org The cleavage of this substrate by ACE results in a fluorescence increase, allowing for continuous enzyme assays. pnas.orgpnas.org

Another example involves bacterial type I signal peptidases (SPases), which are membrane-anchored serine proteases crucial for processing proteins translocated across bacterial membranes. iucr.org While the canonical signal peptide motif recognized by these enzymes is Ala-X-Ala, studies have shown that the core Ala-X-Ala motif provides substantial peptide-enzyme interaction. iucr.org Although not specifically focused on this compound within this motif, the research highlights the importance of alanine and the surrounding residues in enzyme-substrate interactions for this class of enzymes. iucr.org

Furthermore, peptides containing this compound sequences can act as enzyme inhibitors. An active twenty-amino-acid-residue peptide derived from the inhibitor protein of cyclic AMP-dependent protein kinase contains an this compound sequence (Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp). nih.gov This peptide demonstrated inhibitory activity against the catalytic subunit of cyclic AMP-dependent protein kinase. nih.gov Analogues of a synthetic peptide substrate (Leu-Arg-Arg-Ala-Ser-Leu-Gly) for cyclic AMP-dependent protein kinase, where serine was replaced by other amino acids, also showed inhibitory effects, indicating the importance of the serine residue at that position for substrate activity and that modifications can lead to inhibitory properties. nih.gov

In the context of bacterial cell walls, the dipeptide D-Alanyl-D-Serine (D-Ala-D-Ser) is a component of the peptidoglycan layer. ontosight.ai The incorporation of D-amino acids like D-Ala-D-Ser is essential for the structural integrity of the bacterial cell wall. ontosight.ai Research on D-Ala-D-Ser and its analogs is relevant to the development of new antibiotics, as targeting bacterial cell wall synthesis can be an effective antibacterial strategy. ontosight.ai

Interactive Data Table: Examples of Enzymes Interacting with this compound Containing Peptides

| Enzyme | Peptide Containing this compound Sequence | Role | Reference |

| Angiotensin I Converting Enzyme (ACE) | Mca-Ala-Ser-Asp-Lys-Dpa | Substrate | pnas.orgpnas.org |

| Cyclic AMP-dependent protein kinase | Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp | Inhibitor | nih.gov |

| Cyclic AMP-dependent protein kinase | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Substrate | nih.gov |

| Bacterial type I signal peptidases | Peptides with Ala-X-Ala motif | Substrate | iucr.org |

| Enzymes involved in bacterial peptidoglycan synthesis | D-Ala-D-Ser | Component/Substrate | ontosight.ai |

Influence of Ala and Ser on Peptide-Receptor Interactions

The presence of alanine and serine residues within peptides can significantly influence their interactions with receptors. These effects can stem from the size, hydrophilicity, and the ability of these amino acids to participate in hydrogen bonding.

Studies investigating peptide-receptor interactions often utilize alanine scanning mutagenesis, where individual amino acids in a peptide are systematically replaced by alanine to assess the contribution of each residue to binding affinity and receptor activation. Alanine is often used because its side chain is small and relatively inert, minimizing structural disruption while removing the specific side-chain interactions of the original residue.

Serine, with its hydroxyl group, can participate in hydrogen bonding, which is crucial for many protein-ligand and peptide-receptor interactions. The substitution of serine with alanine can therefore disrupt these hydrogen bonds, leading to changes in binding affinity or efficacy. Conversely, substituting other residues with serine can introduce new hydrogen bonding possibilities.

Research on the N-terminus of calcitonin gene-related peptide (CGRP) and its interaction with the CGRP receptor demonstrated the key roles of specific amino acids, including alanine and threonine (which has a similar hydroxyl group to serine), in receptor activation. nih.gov Substitution of Ala-5 by cysteine significantly reduced affinity and efficacy. nih.gov Substitution of Thr-6 by cysteine abolished efficacy, and substitution with either alanine or serine impaired potency. nih.gov This highlights that both the small, non-polar nature of alanine and the hydroxyl group of serine/threonine can be critical determinants of peptide activity at the receptor. nih.gov

Computational studies examining the binding of peptides derived from the ACE2 protein to the SARSCoV2 spike protein S1 have also explored the influence of amino acid substitutions, including alanine and serine, on docking energy. kirj.ee These studies systematically altered amino acids in a lead peptide sequence by alanine, serine, glycine (B1666218), and phenylalanine to map the binding site properties. kirj.ee The results indicated that the influence of alanine mutations on docking energy varied along the peptide chain and that the hydrophilicity of the amino acid side group, which is relevant for serine, can govern docking energy. kirj.ee

In the context of G protein-coupled receptors like the D2 dopamine (B1211576) receptor, conserved serine residues in transmembrane regions have been shown to be involved in hydrogen bonding interactions with selected antagonists and agonists and are important for agonist-induced receptor-G protein coupling. nih.gov While this study focused on serine residues within the receptor itself interacting with ligands, it underscores the importance of serine's hydrogen bonding capability in receptor-ligand interactions.

Furthermore, studies on motif-based zwitterionic peptides have investigated how incorporating structure-disrupting amino acids like proline, serine, and glycine impacts peptide structure and immunogenicity. rsc.org Serine can disrupt hydrogen bonding patterns, influencing peptide conformation and potentially affecting interactions with antibodies or receptors. rsc.org While substitutions of proline, serine, and glycine to alanine had marginal effects on antibody binding in that specific study, it demonstrates the approach of using alanine and serine substitutions to probe the contribution of specific residues to peptide interactions. rsc.org

Interactive Data Table: Influence of Ala and Ser Substitutions on Peptide-Receptor Interactions (Examples)

| Peptide/Protein System | Residue Substitution | Observed Effect on Interaction | Reference |

| Calcitonin gene-related peptide (CGRP) N-terminus/CGRP receptor | Ala-5 to Cysteine | Reduced affinity (270-fold) and efficacy | nih.gov |

| Calcitonin gene-related peptide (CGRP) N-terminus/CGRP receptor | Thr-6 to Cysteine | Abolished measurable efficacy | nih.gov |

| Calcitonin gene-related peptide (CGRP) N-terminus/CGRP receptor | Thr-6 to Alanine/Serine | Impaired potency | nih.gov |

| ACE2 peptide/SARSCoV2 spike protein S1 | Substitutions with Alanine/Serine | Varied influence on docking energy; hydrophilicity is relevant | kirj.ee |

| Cyclic AMP-dependent protein kinase substrate analogue | Serine to other amino acids | Inhibitory activity | nih.gov |

Functional and Physiological Implications of Ala Ser

Ala-Ser in Cellular Signaling Pathways

The dipeptide this compound (Alanylserine) is primarily recognized as a metabolite, a product of protein degradation, and a building block for protein synthesis. nih.gov While not a classical signaling molecule that initiates extensive intracellular cascades, its presence and the cellular machinery that handles it have implications for cellular processes. The Human Metabolome Database categorizes Alanylserine as a secondary metabolite, which may have a role in defense or signaling, though this is not its primary designated function.

One notable example of a peptide containing this sequence with a distinct signaling role is found in the reproductive biology of the sea urchin, Glyptocidaris crenularis. A peptide containing a Ser-Ala sequence, isolated from its egg jelly, has been shown to significantly increase sperm respiration rates and the concentration of cyclic nucleotides within the sperm. This indicates a clear signaling function in the context of fertilization in this species, demonstrating that this dipeptide sequence can be part of a larger molecule with signaling capabilities.

In a broader cellular context, the addition of an this compound dipeptide to the N-terminus of certain proteins expressed in E. coli, such as tropomyosin, can serve a structural and functional role. This modification is used to mimic the natural N-terminal acetylation of the protein, which is often absent in bacterial expression systems. The this compound addition helps to stabilize the N-terminal alpha-helix, restoring normal binding affinities of the protein to its partners, like F-actin. nih.gov This suggests a role in maintaining protein structure, which is crucial for proper cellular function, rather than direct involvement in a signaling cascade.

Neurobiological Significance of this compound and Related Dipeptides

The individual amino acids, alanine (B10760859) and serine, are pivotal in the central nervous system (CNS), and their transport and incorporation into peptides are critical for neuronal function.

This compound in the Context of Neuropeptide Research

Neuropeptides are a diverse class of signaling molecules in the nervous system, involved in a wide array of physiological processes, including learning and memory. nih.govnih.gov The specific sequence of amino acids in a neuropeptide determines its structure, stability, and affinity for its receptor. The roles of individual amino acids like alanine and serine are often investigated using a technique called an "alanine scan." In this method, specific amino acid residues in a peptide are systematically replaced with alanine to determine their importance for the peptide's biological activity, such as receptor binding. nih.govnih.gov

For instance, in studies of Neuropeptide Y (NPY), a 36-amino acid peptide involved in processes like appetite and stress, alanine scanning has been used to identify key residues for receptor binding. The introduction of an Ala-Aib (α-aminoisobutyric acid) motif at positions 31 and 32 of NPY has been shown to be a key determinant for selectivity for the Y5-receptor subtype. nih.gov This highlights the importance of specific amino acids, like alanine, in conferring receptor specificity to neuropeptides. While not focusing on an this compound motif specifically, this research underscores the principle that the presence and position of small, neutral amino acids are critical for the nuanced interactions between neuropeptides and their receptors. nih.govnih.gov

The interaction of neuropeptides with their G protein-coupled receptors (GPCRs) is complex, often involving multiple points of contact. The C-terminal region of many neuropeptides is crucial for receptor activation. nih.gov The specific chemical properties of the side chains of amino acids like alanine (small, nonpolar) and serine (small, polar, capable of hydrogen bonding) contribute to the precise conformational changes in the receptor required to initiate an intracellular signal.

Role of Serine and Alanine Transport in Neuronal Function

The brain has specific transport systems to move these amino acids across cell membranes. While over 500 amino acids exist in nature, only 22 are incorporated into proteins, with L-alanine and L-serine being among them. wikipedia.org D-serine, once considered "unnatural," is now recognized as a critical signaling molecule in the brain, synthesized from L-serine by the enzyme serine racemase. researchgate.net

The transport of L-serine from astrocytes (a type of glial cell) to neurons, sometimes referred to as the "serine shuttle," is crucial because neurons have a limited capacity to synthesize it. This transport ensures a steady supply of L-serine for the production of D-serine and for protein synthesis. Similarly, alanine is transported into neurons where it participates in metabolic pathways and can be a source of energy. The proper functioning of these amino acid transporters is therefore fundamental for synaptic transmission and plasticity. wikipedia.org

Peptides containing this compound in Neurological Processes (e.g., LTP stabilization)

Long-term potentiation (LTP) is a form of synaptic plasticity that is widely considered to be a cellular mechanism underlying learning and memory. nih.gov This process involves strengthening the connection between two neurons. While the core mechanisms of LTP induction and maintenance involve the activation of glutamate (B1630785) receptors (NMDA and AMPA) and subsequent intracellular signaling cascades, the process is also modulated by a variety of molecules, including neuropeptides. nih.govresearchgate.net

Neuropeptides can influence synaptic plasticity in several ways, such as by altering neuronal excitability, modulating neurotransmitter release, or affecting gene expression related to synaptic strengthening. nih.govnih.gov A wide range of neuropeptides, including Arginine vasopressin, oxytocin, and cholecystokinin, have been shown to have modulatory effects on learning and memory. nih.govresearchgate.net

While there is no direct evidence specifically implicating the this compound dipeptide or peptides containing this sequence in the stabilization of LTP, it is plausible that such peptides could play a role as part of larger neuropeptide structures. The stability and function of many proteins and peptides are influenced by the specific sequence of their amino acids. For example, the presence of certain amino acid pairs can influence the secondary structure of a peptide, such as the formation of α-helices, which can be important for receptor interaction. oup.com Given the prevalence of alanine and serine in proteins, it is likely that the this compound motif contributes to the structure and function of various neuropeptides that, in turn, modulate complex neurological processes like memory consolidation. oup.comtechnologynetworks.com

This compound in Metabolic Regulation and Aminoacyl-tRNA Synthetase Editing

The fidelity of protein synthesis is paramount for cellular health. A critical quality control step in this process is the correct attachment of amino acids to their corresponding transfer RNAs (tRNAs), a reaction catalyzed by aminoacyl-tRNA synthetases (aaRS). nih.gov The enzyme Alanyl-tRNA synthetase (AlaRS) is responsible for attaching alanine to its tRNA (tRNAAla). However, due to the structural similarity between alanine and serine (serine has a hydroxyl group in place of a methyl group), AlaRS can mistakenly activate serine and attach it to tRNAAla, forming Ser-tRNAAla. nih.gov

To prevent the misincorporation of serine into proteins at positions coded for alanine, AlaRS possesses a distinct editing domain. This domain acts as a proofreading mechanism, recognizing and hydrolyzing the incorrectly formed Ser-tRNAAla. nih.gov This editing function is crucial for maintaining the integrity of the proteome. The paradox is that AlaRS must correctly recognize the smaller alanine for the acylation reaction while excluding the slightly larger serine, a challenge that has been solved through this two-step process of acylation and editing. nih.gov

Impact of AlaRS Editing Deficiency on Protein Misfolding and Cellular Processes

When the editing function of AlaRS is deficient, Ser-tRNAAla can accumulate, leading to the widespread misincorporation of serine at alanine codons during protein synthesis. This mistranslation can have severe consequences for the cell. The substitution of serine for alanine can alter the structure, stability, and function of proteins. researchgate.net

This can lead to a cascade of detrimental effects:

Protein Misfolding and Aggregation: The incorrect amino acid can disrupt the normal folding process of a polypeptide chain, leading to misfolded proteins. These misfolded proteins are often non-functional and can be prone to aggregation, forming toxic clumps within the cell.

Cellular Stress Responses: The accumulation of misfolded proteins can trigger cellular stress responses, such as the unfolded protein response (UPR).

Neurodegeneration: In mouse models, a deficiency in AlaRS editing has been shown to cause neurodegeneration, particularly in the cerebellum. This is thought to be due to the accumulation of misfolded proteins in neurons, leading to their dysfunction and eventual death.

The table below summarizes the key findings related to AlaRS editing deficiency.

| Feature | Description | Reference |

| Enzyme | Alanyl-tRNA synthetase (AlaRS) | nih.gov |

| Function | Attaches alanine to tRNAAla and proofreads to remove incorrectly attached serine. | nih.gov |

| Substrate Mimicry | Serine is structurally similar to alanine and can be mistakenly activated by AlaRS. | nih.gov |

| Editing Deficiency Consequence | Accumulation of Ser-tRNAAla and misincorporation of serine for alanine in proteins. | nih.gov |

| Cellular Impact | Protein misfolding, protein aggregation, activation of cellular stress responses. | researchgate.net |

| Pathological Outcome | Neurodegeneration, particularly in the cerebellum in mouse models. | researchgate.net |

This highlights the critical role of the metabolic regulation of amino acid fidelity in preventing protein misfolding and maintaining cellular, particularly neuronal, health.

Misincorporation of Serine into Alanine Positions and its Consequences

The accurate translation of the genetic code into protein sequences is paramount for cellular function. However, the potential for error exists, and the misincorporation of serine (Ser) at positions designated for alanine (Ala) is a notable example with significant consequences. This issue stems from the challenge faced by alanyl-tRNA synthetases (AlaRS), the enzymes responsible for attaching alanine to its corresponding transfer RNA (tRNA).

The active site of AlaRS can mistakenly recognize and activate serine, leading to the formation of Ser-tRNAAla. nih.gov This confusion arises from a fundamental design dilemma in the AlaRS active site, which uses an acidic residue to bind the α-amino group of the amino acid. This configuration inadvertently creates a favorable interaction with the hydroxyl group (-OH) of serine, making it difficult to exclude. nih.gov

To counteract this potentially toxic mistranslation, sophisticated quality control mechanisms have evolved. These include an editing domain within the AlaRS enzyme itself and a system of separate, free-standing editing proteins known as AlaXps, which specifically clear the incorrectly charged Ser-tRNAAla. nih.gov The failure of these editing checkpoints can lead to the incorporation of serine into proteins at alanine sites, which can have profound functional consequences. nih.gov

The consequences of such misincorporation are often detrimental, as the substitution of the small, nonpolar alanine with the larger, polar serine can disrupt protein structure and function. The introduction of a hydroxyl group can alter local folding, interfere with substrate binding, or disrupt protein-protein interactions. In bacteria and mice, even minor deviations from accurate translation due to the confusion of serine for alanine can be toxic and lead to serious pathologies. nih.gov

In research, the deliberate substitution of serine with alanine through site-directed mutagenesis is a common technique to investigate the role of specific serine residues, particularly those that undergo phosphorylation. Replacing a serine with a non-phosphorylatable alanine can abolish a protein's response to signaling cascades, confirming the functional importance of that specific phosphorylation site. researchgate.net

In a different context, the post-translational conversion of L-serine to D-alanine has been observed in certain antimicrobial peptides called lantibiotics. nih.gov This process, which can be viewed as a programmed "mistranslation," is vital for the optimal production and activity of these molecules. nih.gov The enzymatic conversion is a two-step process where L-serine is first converted to dehydroalanine (B155165) (dha), which is then converted to D-alanine. nih.gov The substitution of these D-alanines with L-alanines leads to a significant reduction in the peptide's antimicrobial activity, highlighting the functional importance of this specific isomeric form. nih.gov

| Type of Serine to Alanine Substitution | Context | Primary Consequence | Reference |

|---|---|---|---|

| Mistranslation (L-Ser for L-Ala) | Protein Synthesis Error | Disruption of protein structure and function, leading to cellular toxicity and potential pathologies. | nih.gov |

| Site-Directed Mutagenesis (Ser to Ala) | Scientific Research | Elimination of phosphorylation sites, used to probe protein function and signaling pathways. | researchgate.net |

| Post-Translational Isomerization (L-Ser to D-Ala) | Lantibiotic Synthesis | Essential for the proper structure and high antimicrobial activity of the final peptide. | nih.gov |

Immunomodulatory Aspects of this compound Containing Peptides

Peptides play a crucial role in regulating the immune system. These molecules, often short chains of amino acids, can act as signaling molecules that either stimulate or suppress immune responses. nih.gov The specific amino acid sequence of a peptide is a key determinant of its immunomodulatory activity. Peptides containing the this compound sequence can be situated within larger proteins or exist as smaller fragments that interact with components of the innate and adaptive immune systems.

Host Defense Peptides (HDPs), also known as antimicrobial peptides (AMPs), are a prominent class of immunomodulatory molecules found in a wide range of organisms. nih.gov While known for their direct microbicidal activity, HDPs also possess significant immunomodulatory functions. nih.govmdpi.com These peptides can influence the immune response in several ways:

Recruitment of Leukocytes: HDPs can stimulate the secretion of chemokines, which are signaling proteins that attract immune cells like neutrophils and macrophages to sites of infection or injury. nih.gov

Modulation of Inflammatory Response: They can control the inflammatory cascade by suppressing the production of pro-inflammatory cytokines in response to microbial components like lipopolysaccharides (LPS). nih.gov

Enhancement of Adaptive Immunity: By influencing the function of dendritic cells, HDPs can help shape the subsequent adaptive immune response, which involves T-lymphocytes and B-lymphocytes. mdpi.com

The design of peptide-based immunomodulating agents often involves incorporating specific amino acid sequences that are recognized as B-cell or T-cell epitopes. nih.gov The inclusion of amino acids like alanine and serine can influence the peptide's conformation and stability, which are critical for its biological activity. nih.gov

| Immunomodulatory Function | Mechanism of Action | Key Immune Cells Involved | Reference |

|---|---|---|---|

| Leukocyte Recruitment | Stimulation of chemokine secretion, creating a chemical gradient to attract immune cells. | Neutrophils, Macrophages, Leukocytes | nih.gov |

| Inflammation Modulation | Suppression of pro-inflammatory cytokine production (e.g., in response to LPS). | Macrophages, Monocytes | nih.gov |

| Adaptive Immunity Enhancement | Modulation of dendritic cell activity, which present antigens to lymphocytes. | Dendritic Cells, T-lymphocytes, B-lymphocytes | mdpi.com |

| Direct Immune Cell Stimulation | Interaction with immune cell receptors, dependent on the peptide's amino acid sequence. | Neutrophils, Monocytes, Dendritic Cells, T-lymphocytes | mdpi.comdoi.org |

Applications and Potential in Biomedical Research and Biotechnology

Ala-Ser in Drug Discovery and Development

The structural and chemical characteristics of this compound make it a valuable component in the creation and enhancement of therapeutic agents.

This compound is a dipeptide composed of L-alanine and L-serine joined by a peptide bond. nih.gov It serves as a fundamental building block in the synthesis of more complex peptides and proteins crucial for the development of new drugs. chemimpex.com The process of peptide screening, a research tool that identifies active peptides through methods like immunoassays, can be used to find molecules like this compound for applications in protein interaction studies, functional analysis, and epitope screening, particularly in agent research and development. medchemexpress.com Peptides and peptidomimetics are increasingly recognized as viable candidates for therapeutic strategies, especially for diseases driven by protein-protein interactions. researchgate.net The use of dipeptides like this compound in peptide synthesis is essential for creating these larger, therapeutically active molecules. chemimpex.com

In advanced drug delivery systems like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), the linker connecting the targeting molecule to the cytotoxic payload is a critical component. biosyn.comnih.gov These linkers are often peptides themselves and their design influences the stability, targeting, and release of the drug. Small, polar amino acids such as serine and glycine (B1666218) are favored for creating flexible linkers, which allow for necessary movement between domains of a fusion protein. biosyn.com The inclusion of serine can also help maintain the linker's structure in aqueous environments through hydrogen bonding. biosyn.com While specific "this compound" linkers are not extensively detailed in the provided research, the principles of linker design strongly support the use of its constituent amino acids. For instance, dipeptide linkers like Valine-Alanine (Val-Ala) are widely used in oligonucleotide design as they can be cleaved by intracellular proteases to release a drug payload. creative-biogene.com The combination of a small, non-polar residue (Alanine) and a polar residue (Serine) would provide a balance of properties suitable for linker applications.

| Linker Component | Property | Relevance in Drug Conjugates |

| Alanine (B10760859) (Ala) | Small, non-polar amino acid | Contributes to specific linker conformations and can be part of protease recognition sites. |

| Serine (Ser) | Small, polar amino acid | Provides flexibility and hydrophilicity, improving solubility and stability in aqueous solutions through hydrogen bonding. biosyn.com |

| Dipeptide Sequence | Protease-cleavable | Allows for the controlled, site-specific release of a cytotoxic drug from the conjugate within target cells. creative-biogene.com |

PASylation® is a biopharmaceutical technology that extends the in vivo half-life of drugs by attaching a polypeptide sequence composed of Proline (Pro), Alanine (Ala), and Serine (Ser) residues. researchgate.nettum.denih.gov This technology involves the genetic fusion or chemical conjugation of a pharmacologically active compound with these long, disordered polypeptide chains. researchgate.nettum.de The resulting PAS-drug conjugate has a significantly increased hydrodynamic volume, which slows its clearance from the body via kidney filtration. researchgate.netxl-protein.comnih.gov This retardation of renal clearance can prolong the drug's circulation time by one to two orders of magnitude, leading to enhanced therapeutic action. xl-protein.comnih.gov

The PAS sequences, rich in Alanine and Serine, are hydrophilic, uncharged, and adopt a random coil structure in solution. tum.denih.gov This makes them a biological alternative to PEGylation. nih.gov A key advantage is that PAS sequences are biodegradable and have shown a lack of immunogenicity in preclinical studies. tum.denih.gov The technology has been successfully applied to a wide range of biopharmaceuticals, including proteins, enzymes, antibody fragments, and peptides. tum.dexl-protein.com

| Feature of PASylation® | Description | Benefit |

| Composition | Polypeptide sequences of Proline, Alanine, and Serine. researchgate.netnih.gov | Biological, biodegradable, and non-immunogenic. tum.denih.gov |

| Structure | Natively disordered, random coil with a large hydrodynamic volume. tum.dexl-protein.com | Increases the effective size of the conjugated drug. xl-protein.com |

| Mechanism of Action | Retards kidney filtration. researchgate.netnih.gov | Drastically prolongs the plasma half-life of the drug. researchgate.nettum.de |

| Application | Genetic fusion or chemical coupling to active compounds. tum.de | Applicable to a wide range of biopharmaceuticals, including proteins, peptides, and enzymes. xl-protein.com |

Role of this compound in Protein Engineering and Recombinant Protein Production

This compound and its constituent amino acids are integral to the field of protein engineering, where proteins are modified to create new functions or enhance existing ones. medcraveonline.com

The modification of proteins is a cornerstone of functional studies in biochemistry. This compound can be involved in these modifications in several ways. The dipeptide itself is used in peptide screening for functional analysis of proteins. medchemexpress.com

Furthermore, specific sequences containing these amino acids can be critical for post-translational modifications. For example, a sequence of this compound-Gly has been identified as undergoing autocatalytic cyclization and dehydration to form a reactive electrophile that constitutes the active site of certain enzymes. acs.org In eukaryotes, N-terminal acetylation is one of the most common protein modifications, affecting 50-80% of proteins. nih.gov This process, which can regulate protein stability and function, frequently occurs on proteins that have Alanine or Serine as the N-terminal residue after the initial methionine is removed. nih.gov Understanding how sequences like this compound influence or are targeted by such modifications is crucial for functional protein studies. acs.orgnih.gov

Influence of Second Amino Acid Position (Ala, Ser) on Recombinant Protein Expression

The identity of the second amino acid in a protein sequence can have a profound impact on the expression levels of recombinant proteins. Research has shown that the efficiency of translation initiation, a critical factor in determining the amount of protein produced, is influenced by the amino acid at the +2 position (immediately following the initial methionine). nih.gov Through systematic mutational analysis, it has been demonstrated that certain amino acids at this position can lead to significantly higher yields of recombinant proteins.

Specifically, the small amino acids Alanine (Ala) and Serine (Ser) at the +2 position have been identified as being particularly beneficial for enhancing protein expression. nih.govnih.gov Studies involving the expression of recombinant Igα in Escherichia coli revealed that variations in the second amino acid could result in a more than 10-fold difference in protein expression levels. nih.gov In these studies, Ala and Ser, along with Cys, Pro, Thr, and Lys, at the +2 position resulted in the highest expression levels of the recombinant protein. Conversely, bulky or charged amino acids like Met, His, and Glu at this position led to the lowest protein yields. nih.gov